molecular formula C22H24INO4 B1610064 N-Fmoc-3-iodo-L-alanine tert-butyl ester CAS No. 282734-33-2

N-Fmoc-3-iodo-L-alanine tert-butyl ester

Cat. No. B1610064
M. Wt: 493.3 g/mol
InChI Key: WFECRYMZJXNQQC-IBGZPJMESA-N
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Description

“N-Fmoc-3-iodo-L-alanine tert-butyl ester” is an Fmoc protected alanine derivative . It has a molecular formula of C22H24INO4 and a molecular weight of 493.33 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Molecular Structure Analysis

The molecular structure of “N-Fmoc-3-iodo-L-alanine tert-butyl ester” consists of an alanine core with an iodine atom at the 3-position, a tert-butyl ester group at the carboxylic acid end, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino end .

Scientific Research Applications

Direct Synthesis of Fmoc-protected Amino Acids

A study by Deboves, Montalbetti, and Jackson (2001) showcases the application of N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent in the direct synthesis of substituted phenylalanines and 4-oxoamino acids under palladium catalysis. This method has been instrumental in generating Fmoc-protected amino acids suitable for automated solid phase peptide synthesis, demonstrating the compound's critical role in facilitating complex peptide assembly processes (Deboves, Montalbetti, & Jackson, 2001).

Synthesis of Modified Glutamine

In another study, Çalimsiz and Lipton (2005) utilized a similar Fmoc-protected amino acid in the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine. This synthesis involved intricate steps such as selective deprotection and lanthanide-catalyzed transamidation, demonstrating the versatility of N-Fmoc-protected amino acids in synthesizing structurally complex and modified amino acids for research and therapeutic applications (Çalimsiz & Lipton, 2005).

Development of Synthetic Strategies

Temperini et al. (2020) developed a synthetic strategy using Nα-Fmoc-O-tert-butyl-d-serine for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). This approach underscores the significance of N-Fmoc-protected amino acids in the preparation of non-proteinogenic amino acids, which are essential for expanding the diversity of available amino acids for peptide synthesis and drug design (Temperini et al., 2020).

Novel Applications in Peptide Synthesis

Moreover, the work by Pellarini et al. (2001) on the condensation of a fullerene derivative with N-Fmoc-L-glutamic acid alpha-tert-butyl ester highlights innovative applications of Fmoc-protected amino acids in the development of new materials with antimicrobial properties. This study exemplifies the potential of N-Fmoc-protected amino acids in creating novel bioactive compounds and materials (Pellarini et al., 2001).

properties

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECRYMZJXNQQC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459308
Record name N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-3-iodo-L-alanine tert-butyl ester

CAS RN

282734-33-2
Record name N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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